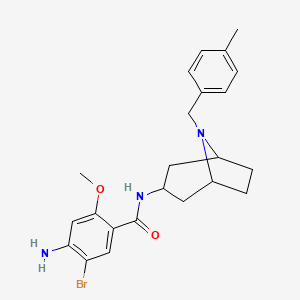
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate typically involves the diazotization of a suitable precursor. One common method is the reaction of 5-(4-nitrophenyl)-3-oxopentanoic acid with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar diazotization reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.
Reduction: Reduction of the nitro group can lead to the formation of an amine derivative.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) are often employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds and nitrogen gas.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules. Its diazo group is a versatile intermediate in organic synthesis.
Biology: Potential use in the development of bioactive compounds due to its ability to form various derivatives.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form carbenes, which are highly reactive intermediates that can insert into various bonds, leading to the formation of new compounds. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazo-3-oxo-5-(4-nitroanilino)-5-phenylvaleric acid methyl ester
- Ethyl 2-diazo-5-(4-methoxyphenyl)-3-oxo-5-phenylvalerate
- 2-Diazo-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate is unique due to the presence of both a diazo group and a nitro group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H8N3O5- |
|---|---|
Peso molecular |
262.20 g/mol |
Nombre IUPAC |
2-diazo-5-(4-nitrophenyl)-3-oxopentanoate |
InChI |
InChI=1S/C11H9N3O5/c12-13-10(11(16)17)9(15)6-3-7-1-4-8(5-2-7)14(18)19/h1-2,4-5H,3,6H2,(H,16,17)/p-1 |
Clave InChI |
ROOUPRYNXZZPSC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1CCC(=O)C(=[N+]=[N-])C(=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)

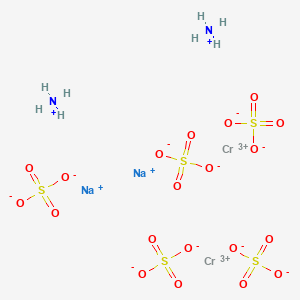

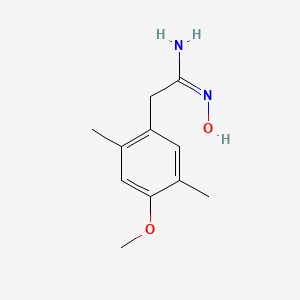
![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
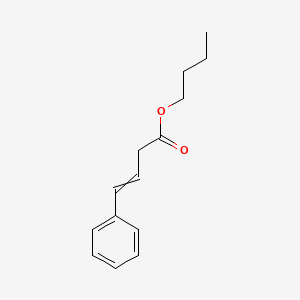
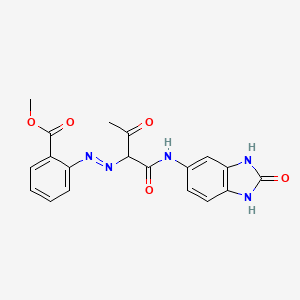
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

